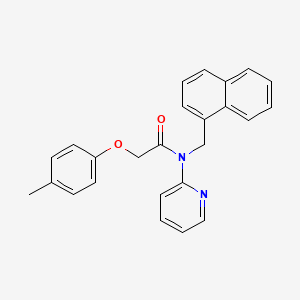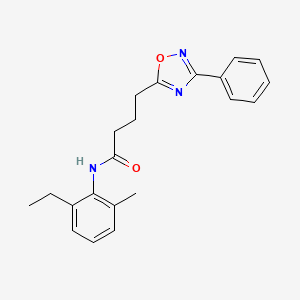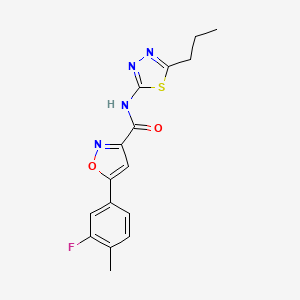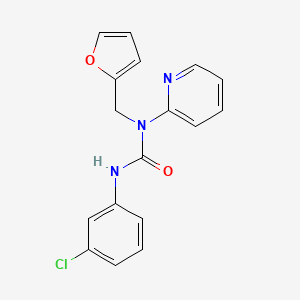![molecular formula C21H21ClN2O2S B11349705 2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11349705.png)
2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring through an acetyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Acetylation of Piperidine: The piperidine ring is acetylated using 4-chloro-2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The acetylated piperidine is then coupled with the benzothiazole core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the acetylation and coupling steps, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiazole core, potentially reducing the thiazole ring to a thiazolidine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study the interactions of benzothiazole derivatives with various enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is not fully elucidated, but it is believed to involve:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: It could interact with signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{1-[(4-Chlorophenyl)acetyl]piperidin-4-yl}-1,3-benzothiazole
- 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
Uniqueness
2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is unique due to the presence of both a chloro and a methyl group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C21H21ClN2O2S |
|---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-2-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14-12-16(22)6-7-18(14)26-13-20(25)24-10-8-15(9-11-24)21-23-17-4-2-3-5-19(17)27-21/h2-7,12,15H,8-11,13H2,1H3 |
InChI-Schlüssel |
PPIYTQGNDLXWNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethyl-6-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349624.png)

![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11349633.png)


![1-[(4-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11349663.png)
![2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11349670.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349677.png)

![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349683.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B11349687.png)


![(4-Benzylpiperidin-1-yl)[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11349715.png)
